molecular formula C14H17NOS B1421575 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 1221791-99-6

8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B1421575
M. Wt: 247.36 g/mol
InChI Key: ZZULYAVBOQSSIA-UHFFFAOYSA-N
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Description

“8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 1221791-99-6. It has a molecular weight of 247.36 . This compound is a solid under normal conditions and should be stored under inert gas .


Synthesis Analysis

A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at C-4 and various substitutions at C-2 and C-8 were synthesized . The synthesis process involved the evaluation of these compounds against human coronavirus and influenza virus .


Molecular Structure Analysis

The molecular structure of “8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” is represented by the linear formula C14H17NOS . The InChI Code for this compound is 1S/C14H17NOS/c16-13-10-17-14 (15-13)8-6-12 (7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2, (H,15,16) .


Chemical Reactions Analysis

The chemical reactions involving “8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” have been studied in the context of its antiviral properties. Compounds bearing an amide group at C-4 and various substitutions at C-2 and C-8 were found to inhibit human coronavirus 229E replication .


Physical And Chemical Properties Analysis

“8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” is a solid compound with a melting point range of 239 - 242 degrees Celsius .

Scientific Research Applications

Antiviral Activities

  • Anti-Coronavirus Activity : Compounds derived from 1-thia-4-azaspiro[4.5]decan-3-one, with variations at C-2 and C-8, have been shown to inhibit human coronavirus 229E replication. Particularly, a compound identified as N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide displayed notable antiviral activity, suggesting the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).

  • Anti-Influenza Virus Activity : Novel compounds with the 1-thia-4-azaspiro[4.5]decan-4-yl structure, carrying an adamantyl moiety, showed inhibitory activity against influenza A and B viruses. This research highlighted the specific compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide as a potent inhibitor, acting as an influenza virus fusion inhibitor (Göktaş et al., 2012).

Antimicrobial Activities

  • Broad-Spectrum Antimicrobial Activity : Various spiro thiazolinone heterocyclic compounds, synthesized from 1-thia-4-azaspiro[4.5]decan-3-one derivatives, exhibited significant antimicrobial properties. These findings emphasize the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

  • Nematicidal Activity : A study synthesizing compounds from 1-thia-4-azaspiro[4.5]decan-3-one demonstrated their effectiveness in nematicidal activity, along with antibacterial and antifungal properties. This suggests the utility of these compounds in agricultural applications (Srinivas et al., 2008).

Anticancer Potential

  • Activity Against Cancer Cell Lines : New derivatives of 1-thia-azaspiro[4.5]decane were synthesized and showed moderate to high inhibitory activities against various cancer cell lines, including HepG-2, PC-3, and HCT116. This highlights the potential of these compounds in cancer therapy (Flefel et al., 2017).

Antimycobacterial and Antituberculosis Activities

  • Potential Antimycobacterial Agents : A study on the synthesis of 4-thiazolidinone derivatives from 1-thia-4-azaspiro[4.5]decan-3-one revealed potential antimycobacterial properties. These compounds were found effective against M.tuberculosis H37Rv, suggesting their use in tuberculosis treatment (Srivastava et al., 2005).

Analgesic Activity

  • Analgesic Properties : Research on novel spiro heterocycles, including 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undecenes derived from the base compound, showed significant analgesic activity in various assays. This suggests the potential of these compounds in pain management (Cohen et al., 1978).

Anticonvulsant Activity

  • Potential Anticonvulsant Effects : A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant properties. Some compounds displayed significant activity, indicating their potential use in treating convulsions (Obniska et al., 2006).

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the study of “8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” could involve further exploration of its antiviral properties, particularly against human coronaviruses . Additionally, the development of new derivatives and the study of their potential biological activities could be another area of interest .

properties

IUPAC Name

8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-13-10-17-14(15-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULYAVBOQSSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HK Fun, TS Chia, P Shanmugavelan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H23NOS, the thiazolidine ring adopts a twist conformation about one of its C—S bonds, while the cyclohexane ring has a chair conformation. The S and N …
Number of citations: 11 scripts.iucr.org
A Ponnuswamy, P Shanmugavelan… - Helvetica Chimica …, 2012 - Wiley Online Library
An efficient and rapid, solvent‐free, microwave‐accelerated, one‐pot, three‐component protocol for the synthesis of spirothiazolidin‐4‐ones from organic azides is reported for the first …
Number of citations: 9 onlinelibrary.wiley.com
A Dandia, R Singh, K Arya - Phosphorus, Sulfur, and Silicon, 2004 - Taylor & Francis
A series of new spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones (IV) and spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones (V) have been synthesized in 85–93% …
Number of citations: 52 www.tandfonline.com

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